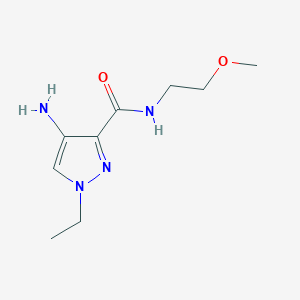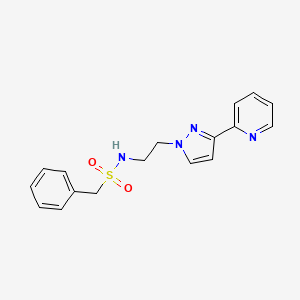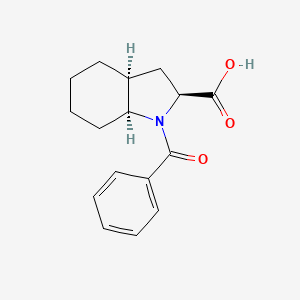
4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide” is a chemical compound. It contains total 39 bond(s); 18 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 tertiary amide(s) (aromatic), 1 primary amine(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), 1 ether(s) .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring, a tertiary amide, a primary amine, a hydroxyl group, a primary alcohol, and an ether .Physical And Chemical Properties Analysis
Some of the physical and chemical properties of this compound include its molecular structure, the number and types of bonds it contains, and its functional groups .Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, has been extensively studied. These compounds are synthesized through various chemical reactions and characterized using spectral data and elemental analysis. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion to pyrazolo[1,5-a]pyrimidines has been documented, highlighting the structural establishment based on IR, MS, 1H-NMR, and 13C-NMR data (Hassan et al., 2014).
Cytotoxic Activity
Several studies have evaluated the cytotoxic activities of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The compounds have shown varying degrees of cytotoxicity, suggesting their potential as anticancer agents. Research findings include the screening of these compounds against Ehrlich Ascites Carcinoma (EAC) cells, indicating the importance of structural features for their biological activity (Hassan et al., 2015).
Auxin Activities and Agricultural Applications
Some studies have explored the auxin activities of pyrazole derivatives, examining their potential use in agriculture. For example, the synthesis and activity evaluation of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been reported, although the auxin activities were not high, suggesting selective antiblastic effects on wheat gemma (Yue et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition properties. Studies involving carbohydrazide-pyrazole compounds have demonstrated their effectiveness in protecting mild steel in acidic solutions, highlighting the potential industrial applications of these compounds in corrosion protection (Paul et al., 2020).
properties
IUPAC Name |
4-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-6-7(10)8(12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETXRHSYDZLGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)



![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)


![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)


![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)
![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
